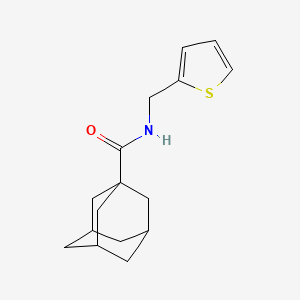
N-(2-thienylmethyl)-1-adamantanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-thienylmethyl)-1-adamantanecarboxamide is an organic compound that features a unique structure combining a thienylmethyl group and an adamantanecarboxamide moiety
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of N-(2-thienylmethyl)-1-adamantanecarboxamide typically begins with 1-adamantanecarboxylic acid and 2-thienylmethanol.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the synthesis might involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production while maintaining the purity and quality of the compound.
化学反应分析
Types of Reactions
Oxidation: N-(2-thienylmethyl)-1-adamantanecarboxamide can undergo oxidation reactions, particularly at the thienylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced at the carbonyl group to form the corresponding alcohol.
Substitution: The thienyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Brominated or nitrated thienyl derivatives.
科学研究应用
Chemistry
N-(2-thienylmethyl)-1-adamantanecarboxamide is used as a building block in organic synthesis
Biology
In biological research, this compound can be used to study the interactions of adamantane derivatives with biological membranes and proteins. Its structural features make it a candidate for drug design and development.
Medicine
The compound’s potential medicinal applications include its use as a scaffold for designing antiviral, antibacterial, and anticancer agents. The adamantane moiety is known for its role in antiviral drugs, such as amantadine, which is used to treat influenza.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
作用机制
The mechanism by which N-(2-thienylmethyl)-1-adamantanecarboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The adamantane moiety can enhance the compound’s ability to cross biological membranes, while the thienylmethyl group can participate in specific binding interactions with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
1-Adamantanecarboxamide: Lacks the thienylmethyl group, making it less versatile in terms of functionalization.
2-Thienylmethylamine: Lacks the adamantanecarboxamide moiety, which reduces its potential for crossing biological membranes and interacting with specific targets.
N-(2-thienylmethyl)-1-adamantanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an amide, affecting its reactivity and biological activity.
Uniqueness
N-(2-thienylmethyl)-1-adamantanecarboxamide stands out due to the combination of the adamantane and thienylmethyl groups, which confer unique chemical and biological properties. This dual functionality allows for a wide range of applications, from medicinal chemistry to materials science, making it a valuable compound for research and industrial use.
属性
IUPAC Name |
N-(thiophen-2-ylmethyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NOS/c18-15(17-10-14-2-1-3-19-14)16-7-11-4-12(8-16)6-13(5-11)9-16/h1-3,11-13H,4-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKJLJSHAQOMAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
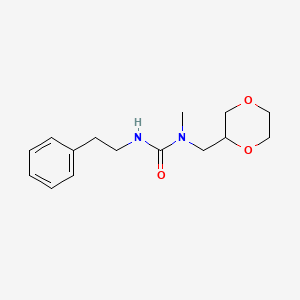
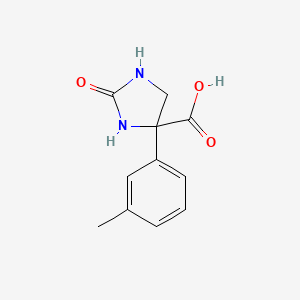
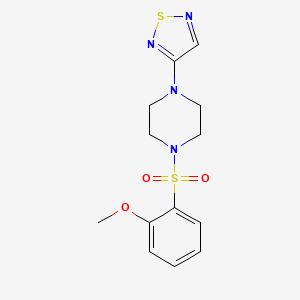
![6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate](/img/structure/B2780257.png)
![Ethyl 2-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2780259.png)
![5-fluoro-N-methyl-N-[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]-6-(propan-2-yl)pyrimidin-4-amine](/img/structure/B2780261.png)
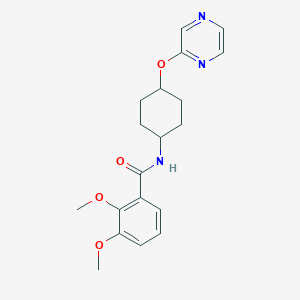
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2780268.png)
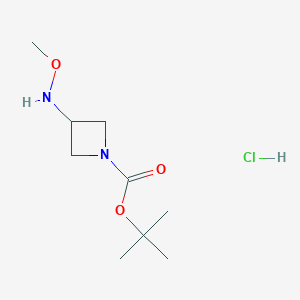
![methyl 4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)benzoate](/img/structure/B2780271.png)
![4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2780272.png)
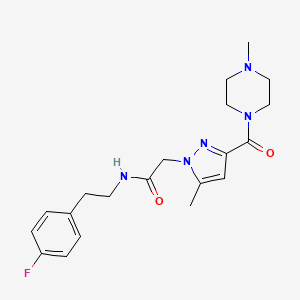
![Methyl {[3-cyano-6-oxo-4-(thiophen-3-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2780274.png)
![N-[(2-Chloro-3-methylimidazol-4-yl)methyl]-N-[(1-ethylcyclobutyl)methyl]prop-2-enamide](/img/structure/B2780277.png)
